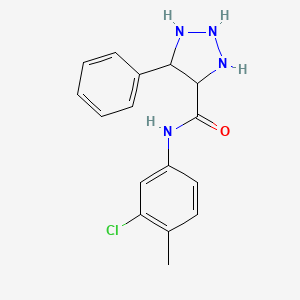

N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis process for “N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide” is not available, a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide” are not available in the literature .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide was synthesized efficiently in acetic acid using a reaction between 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one. The resulting bis amide compound, with the molecular formula C21H16ClN3O4, was characterized by single-crystal X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) studies. In the crystal structure, N–H⋯O and C–H⋯O hydrogen bonds connect the molecules, forming a layer parallel to the bc plane. Hirshfeld surface analysis further revealed potential hydrogen bond interactions within the compound .

Heterocyclic Chemistry and Oxazine Derivatives

Heterocyclic compounds, including oxazines, play a crucial role in drug discovery due to their prevalence in natural products and biologically active molecules. The oxazine skeleton, with a six-membered heterocyclic ring containing oxygen and nitrogen atoms, offers chemical versatility. Oxazine derivatives have been identified as potential new drugs, emphasizing their significance in medicinal chemistry .

Amides: Versatile Molecules

Amides, characterized by the functional group –CONH2, exhibit diverse chemical and biological properties. They are formed by the condensation reaction of a carboxylic acid with an amine. Understanding the properties of amides is essential, given their relevance in drug development and other applications .

Biological Activities and Drug Discovery

While specific biological activities of N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide remain to be explored, its structural features suggest potential interactions with biological targets. Further studies are needed to assess its pharmacological properties and potential as a drug candidate .

Other Applications

Beyond drug discovery, this compound’s unique structure may find applications in materials science, catalysis, and supramolecular chemistry. Investigating its behavior in various environments and its interactions with other molecules could reveal additional uses .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c1-10-7-8-12(9-13(10)17)18-16(22)15-14(19-21-20-15)11-5-3-2-4-6-11/h2-9,14-15,19-21H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNUMTRKNNLBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133110102 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)

![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)

![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2790986.png)

![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)

![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2790992.png)

![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)

![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)